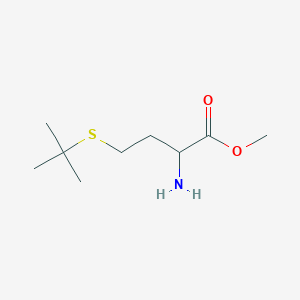

Methyl s-(tert-butyl)homocysteinate

Beschreibung

Methyl S-(tert-butyl)homocysteinate is a sulfur-modified amino acid derivative characterized by a tert-butyl group attached to the homocysteine sulfur atom and a methyl ester at the carboxyl terminus. Its molecular formula is C₁₅H₂₇NO₆S, with a molecular weight of 373.45 g/mol (calculated for [M+Na]⁺: 372.1451; observed: 372.1469) . Key spectral data include:

Eigenschaften

Molekularformel |

C9H19NO2S |

|---|---|

Molekulargewicht |

205.32 g/mol |

IUPAC-Name |

methyl 2-amino-4-tert-butylsulfanylbutanoate |

InChI |

InChI=1S/C9H19NO2S/c1-9(2,3)13-6-5-7(10)8(11)12-4/h7H,5-6,10H2,1-4H3 |

InChI-Schlüssel |

GDNMXOWXJWRXGJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)SCCC(C(=O)OC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl s-(tert-butyl)homocysteinate typically involves the protection of the thiol group of homocysteine with a tert-butyl group and the esterification of the carboxyl group with methanol. One common method involves the use of tert-butyl chloride and a base to introduce the tert-butyl group, followed by esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for methyl s-(tert-butyl)homocysteinate may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl s-(tert-butyl)homocysteinate can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Alkyl or aryl derivatives of homocysteine.

Wissenschaftliche Forschungsanwendungen

Methyl s-(tert-butyl)homocysteinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a model compound for studying the behavior of thiol-protected amino acids.

Medicine: It is investigated for its potential role in drug development and as a protective agent for thiol groups in pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis

Wirkmechanismus

The mechanism of action of methyl s-(tert-butyl)homocysteinate involves the interaction of its functional groups with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, while the ester group can undergo hydrolysis to release the active homocysteine derivative. These interactions can affect various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

S-(4-C-Octyl-D-ribono-1,4-lactone-5-yl)-L-homocysteine (17c)

- Structure: Features a ribono-lactone ring and an octyl chain at the C-4 position of the ribose moiety, conjugated to homocysteine .

- Molecular Weight : Estimated ~500–550 g/mol (based on synthesis starting from 24 mg of precursor 15c, 0.063 mmol) .

- Key Differences: Solubility: The ribono-lactone and octyl chain enhance hydrophobicity compared to Methyl S-(tert-butyl)homocysteinate. Reactivity: The lactone ring may participate in nucleophilic reactions, unlike the inert tert-butyl group. Applications: Likely used in glycosylation studies or as a substrate for ribosyltransferase enzymes .

Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine

- Structure: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butoxycarbonylmethyl (Boc-methyl) group on the cysteine sulfur .

- Molecular Formula: C₂₄H₂₇NO₆S (MW: 481.54 g/mol) .

- Key Differences :

- Protection Strategy : The Fmoc group is acid-labile, while the Boc-methyl group requires stronger acidic conditions (e.g., TFA) for removal.

- Steric Effects : The Boc-methyl substituent introduces greater steric hindrance than a simple tert-butyl group.

- Applications : Widely used in solid-phase peptide synthesis (SPPS) for cysteine incorporation .

Methyl tert-butyl ether (MTBE)

- Structure : A simple ether with a tert-butyl group and methyl ester (C₅H₁₂O; MW: 88.15 g/mol) .

- Key Differences: Physical Properties: Lower boiling point (55.2°C) and higher flammability (flash point: -14°F) compared to Methyl S-(tert-butyl)homocysteinate . Toxicity: Known to cause dizziness and irritation upon exposure, whereas toxicity data for Methyl S-(tert-butyl)homocysteinate remain unstudied . Applications: Primarily a fuel additive, unrelated to biochemical synthesis .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| Methyl S-(tert-butyl)homocysteinate | C₁₅H₂₇NO₆S | 373.45 | tert-butyl-S, methyl ester | Organic synthesis, enzymatic studies |

| S-(4-C-Octyl-D-ribono-lactone)-L-homocysteine | ~C₂₃H₃₈NO₈S | ~500–550 | Ribono-lactone, octyl chain | Glycosylation research |

| Fmoc-S-tert-Boc-methyl-L-cysteine | C₂₄H₂₇NO₆S | 481.54 | Fmoc, Boc-methyl | Peptide synthesis |

| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 88.15 | tert-butyl-O-methyl | Fuel additive |

Research Findings and Implications

- Synthetic Utility : Methyl S-(tert-butyl)homocysteinate’s tert-butyl group offers steric protection without requiring harsh deprotection conditions, making it preferable for labile substrates . In contrast, Fmoc-S-tert-Boc-methyl-L-cysteine’s dual protection is ideal for SPPS but necessitates stepwise deblocking .

- Biological Relevance: The ribono-lactone derivative (17c) may mimic natural S-ribosylhomocysteine in bacterial quorum sensing, whereas Methyl S-(tert-butyl)homocysteinate lacks such specificity .

- Safety Considerations : MTBE’s well-documented hazards highlight the need for toxicological studies on Methyl S-(tert-butyl)homocysteinate, which currently lacks safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.